molecular formula C21H27NO3 B1210523 Metamizil CAS No. 57-36-3

Metamizil

Cat. No.: B1210523
CAS No.: 57-36-3
M. Wt: 341.4 g/mol
InChI Key: QTLYTFJMPQZTRQ-UHFFFAOYSA-N
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Description

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely used for its potent pain-relieving, fever-reducing, and spasm-relieving properties. Metamizole was first synthesized in 1922 and has since been marketed under various trade names such as Novalgin and Analgin . Despite its effectiveness, it has been banned in several countries due to concerns over severe adverse effects, including agranulocytosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metamizole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of metamizole follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the decomposition of sodium metamizole in aqueous solutions during production .

Chemical Reactions Analysis

Types of Reactions

Metamizole undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In aqueous solutions, it hydrolyzes to form methylaminophenazone .

Common Reagents and Conditions

    Hydrolysis: Involves water as the reagent and occurs under mild conditions.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Typically involves reducing agents such as sodium borohydride.

Major Products

The major product formed from the hydrolysis of metamizole is methylaminophenazone . This decomposition product is often monitored during quality control processes.

Comparison with Similar Compounds

Metamizole belongs to the pyrazolone derivative family and is often compared with other non-opioid analgesics such as paracetamol and ibuprofen. Unlike these compounds, metamizole has a unique combination of analgesic, antipyretic, and spasmolytic properties . its use is limited due to the risk of severe adverse effects like agranulocytosis .

Similar Compounds

    Paracetamol: Primarily used for pain and fever relief but lacks spasmolytic properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects but higher gastrointestinal side effects.

    Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties but also associated with gastrointestinal risks.

Metamizole’s unique profile makes it a valuable compound in specific clinical scenarios, despite its associated risks .

Properties

IUPAC Name

1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,24H,4-5,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLYTFJMPQZTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10503-18-1 (hydrochloride)
Record name Metamizil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50972485
Record name 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-36-3
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(diethylamino)-1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metamizil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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